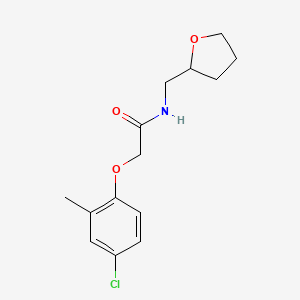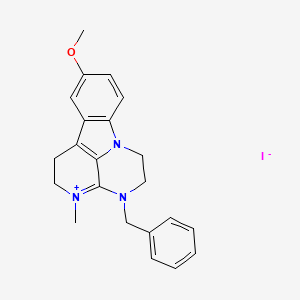![molecular formula C13H19BrN2O2 B5070749 2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound is commonly referred to as BPPA and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用機序
The mechanism of action of BPPA involves its ability to bind to certain enzymes and receptors in the body. For example, BPPA has been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. Additionally, BPPA has been shown to bind to certain receptors in the brain, such as the sigma-1 receptor, which has been linked to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPPA are still being studied, but some preliminary findings suggest that it may have a number of beneficial effects on the body. For example, BPPA has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Additionally, BPPA has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of BPPA is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these targets. Additionally, BPPA is relatively easy to synthesize and has a high yield, which makes it a cost-effective tool for research. However, one of the limitations of BPPA is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on BPPA. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Additionally, BPPA may have applications in the field of drug discovery, as it can be used to screen for potential inhibitors of certain enzymes and receptors. Finally, further studies are needed to fully understand the biochemical and physiological effects of BPPA, as well as its potential toxicity and limitations.
合成法
The synthesis of BPPA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-bromophenol with sodium hydride to form 4-bromophenoxide. This intermediate is then reacted with 3-dimethylaminopropyl chloride to form 3-dimethylamino-n-propyl-4-bromophenoxide. The final step involves the reaction of this intermediate with acetic anhydride to form BPPA. The overall yield of this synthesis method is around 50%.
科学的研究の応用
BPPA has been studied extensively for its potential applications in the field of biochemistry and pharmacology. One of the most promising areas of research is its ability to modulate the activity of certain enzymes and receptors in the body. For example, BPPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16(2)9-3-8-15-13(17)10-18-12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCFIHOHCFAJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)
![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)
![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)
![4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5070712.png)
![1-(3-chlorophenyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5070713.png)

![N'-(3-methoxypropyl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5070731.png)

![N-2-biphenylyl-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5070754.png)
![4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5070760.png)